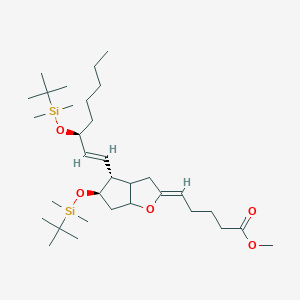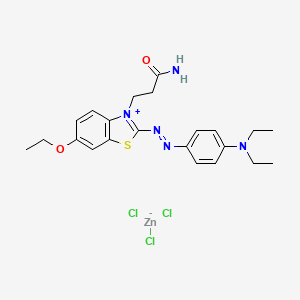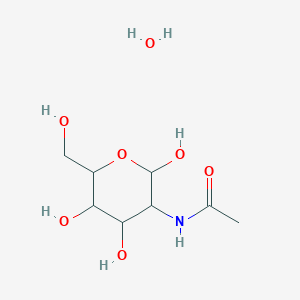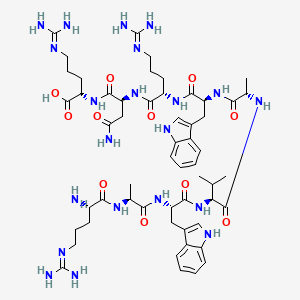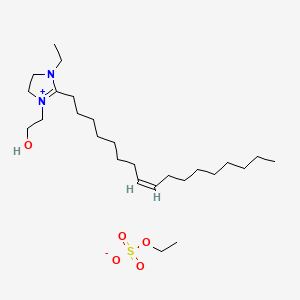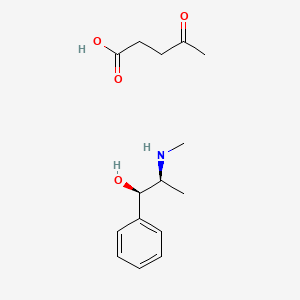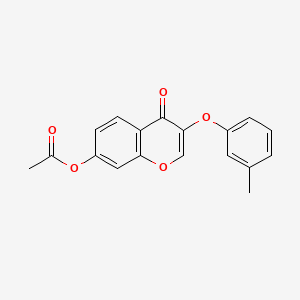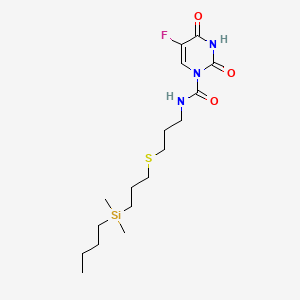
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the carboxamide group, and incorporation of the fluorine atom. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the carboxamide group to an amine.
Substitution: The fluorine atom and other functional groups can be substituted with different atoms or groups, leading to the formation of new derivatives with potentially different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups.
科学的研究の応用
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an active pharmaceutical ingredient (API) or as a precursor in the synthesis of other pharmaceutical compounds.
Materials Science: The compound’s properties could be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- include other pyrimidine derivatives with different functional groups. Examples include:
1(2H)-Pyrimidinecarboxamide derivatives: Compounds with variations in the carboxamide group or other substituents on the pyrimidine ring.
Fluorinated pyrimidines: Compounds with different positions or numbers of fluorine atoms on the pyrimidine ring.
Thioether-containing pyrimidines: Compounds with different thioether groups attached to the pyrimidine ring.
Uniqueness
The uniqueness of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- lies in its specific combination of functional groups, which may confer unique properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
特性
CAS番号 |
103579-48-2 |
|---|---|
分子式 |
C17H30FN3O3SSi |
分子量 |
403.6 g/mol |
IUPAC名 |
N-[3-[3-[butyl(dimethyl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C17H30FN3O3SSi/c1-4-5-11-26(2,3)12-7-10-25-9-6-8-19-16(23)21-13-14(18)15(22)20-17(21)24/h13H,4-12H2,1-3H3,(H,19,23)(H,20,22,24) |
InChIキー |
IHAVOBRDXUOETP-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(C)CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


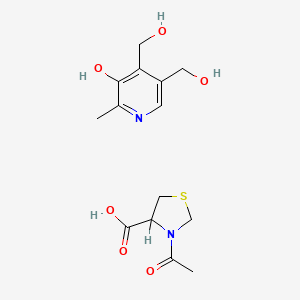
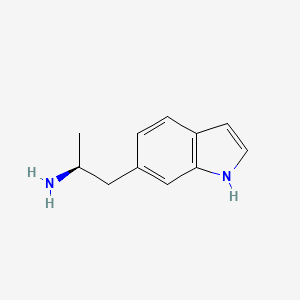
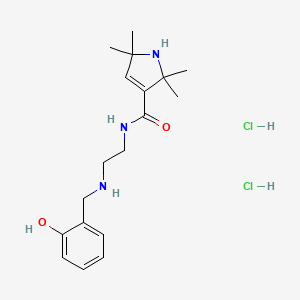
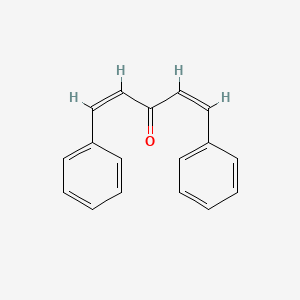
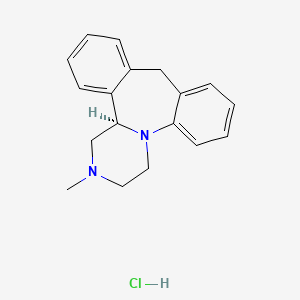
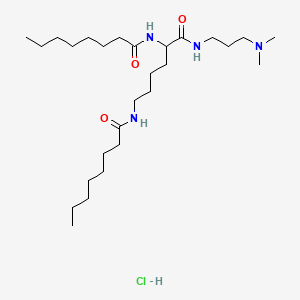
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
